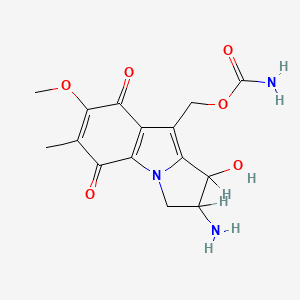![molecular formula C35H24N6Na4O15S4 B14683643 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt CAS No. 28706-22-1](/img/structure/B14683643.png)
1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its intricate structure, which includes naphthalene and phenylene groups connected through azo linkages and sulfonic acid groups. It is commonly used in dyeing processes and has significant industrial relevance.
准备方法
The synthesis of 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt involves several steps:
Diazotization: This process begins with the diazotization of 7-aminonaphthalene-1,3-disulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2-amino-4-methylanisole.
Light Gasification: The final step involves light gasification to obtain the desired product.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: The compound’s ability to bind to proteins and other biomolecules makes it useful in various biological assays.
作用机制
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt involves its interaction with molecular targets through its sulfonic acid and azo groups. These functional groups allow the compound to form stable complexes with various substrates, facilitating its use in dyeing and other applications. The molecular pathways involved include the formation of hydrogen bonds and electrostatic interactions with target molecules.
相似化合物的比较
1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt can be compared with other similar compounds such as:
1,5-Naphthalenedisulfonic acid disodium salt: This compound lacks the azo linkages and has different applications.
Tetrasodium 7,7’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,3-disulphonate): This compound has a similar structure but different functional groups, leading to variations in its chemical properties and applications.
The uniqueness of 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt lies in its specific combination of functional groups, which confer distinct chemical reactivity and application potential.
属性
CAS 编号 |
28706-22-1 |
|---|---|
分子式 |
C35H24N6Na4O15S4 |
分子量 |
988.8 g/mol |
IUPAC 名称 |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]carbamoylamino]-2-methoxyphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C35H28N6O15S4.4Na/c1-55-29-15-19(9-11-27(29)40-38-21-13-25-23(33(17-21)59(49,50)51)5-3-7-31(25)57(43,44)45)36-35(42)37-20-10-12-28(30(16-20)56-2)41-39-22-14-26-24(34(18-22)60(52,53)54)6-4-8-32(26)58(46,47)48;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
InChI 键 |
KIKXQDFFSVCVQD-UHFFFAOYSA-J |
规范 SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])OC)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


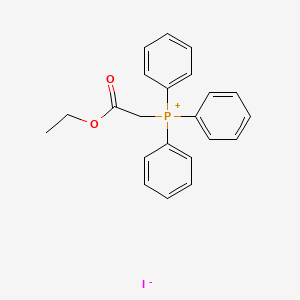
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
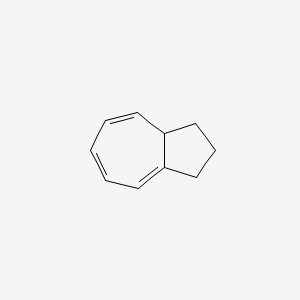
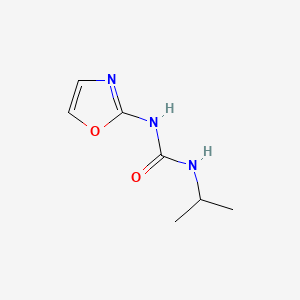
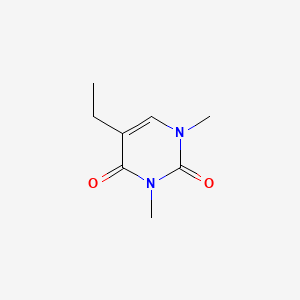

![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)
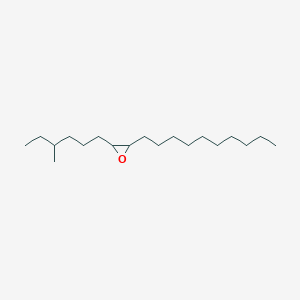
![Phenyl{2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B14683607.png)
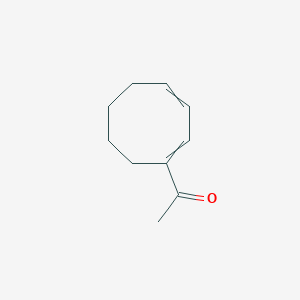
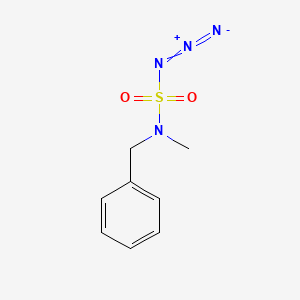
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
